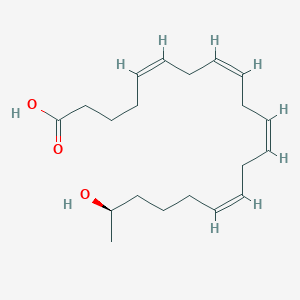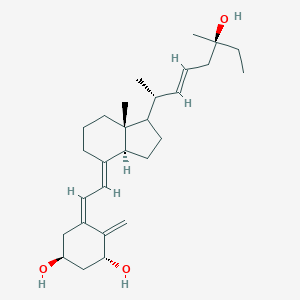
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate (CPMP) is a synthetic organic compound that has a wide range of applications in scientific research. It is a quaternary ammonium compound that has a pyrrolidine core, which is a nitrogen-containing heterocyclic compound. CPMP has an interesting structure, with a chlorine atom attached to the pyrrolidine ring, and the ring is attached to a methylene group. CPMP is a strong ionic compound and has a low melting point, making it a useful compound for researchers.
Aplicaciones Científicas De Investigación
Chemical Stability and Environmental Persistence
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, as a compound, falls into the broader category of per- and polyfluoroalkyl substances (PFASs), which have been extensively studied for their chemical stability, environmental persistence, and potential for bioaccumulation. PFASs, including chemically related compounds, are resistant to chemical, physical, and biological degradation, making them of particular interest in materials science for applications requiring long-term stability and resistance to harsh conditions. This chemical stability, however, also contributes to their persistence in the environment and bioaccumulative potential, raising concerns about their long-term environmental impact. Studies suggest that while these materials offer significant benefits in industrial and consumer applications, their environmental safety and potential toxicological effects necessitate careful management and further research (Yu Wang et al., 2019).
Application in Drug Discovery
The pyrrolidine ring, a key structural component of this compound, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacophore space of drug molecules. Pyrrolidine derivatives have been extensively explored for their potential in treating a wide range of human diseases, showcasing the significance of this structural motif in the development of new therapeutic agents. The incorporation of pyrrolidine rings into drug designs can contribute to increased stereochemical complexity and three-dimensional molecule profiles, potentially leading to drugs with novel mechanisms of action and improved selectivity for their biological targets (Giovanna Li Petri et al., 2021).
Environmental Impact and Treatment Technologies
The persistence of PFASs, including compounds similar to this compound, in the environment, particularly in water systems, has prompted research into their behavior and fate in drinking water treatment processes. Despite the challenges in removing PFASs from water, technologies such as activated carbon adsorption, ion exchange, and high-pressure membrane filtration have shown promise in controlling these contaminants. This research is critical for developing effective strategies to mitigate the impact of PFASs on public health and the environment (Mohammad Sohel Rahman et al., 2014).
Propiedades
IUPAC Name |
1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN2.BF4/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;2-1(3,4)5/h1-8H2;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRROZYAIGHAMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCN(C1)C(=[N+]2CCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371509 |
Source


|
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115007-14-2 |
Source


|
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
